5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMYIUSMUMECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978515 | |
| Record name | 5-[(2-Chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62825-88-1 | |
| Record name | 2-Oxazolidinone, 5-((2-chlorophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062825881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2-Chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Oxazolidinone Precursors
A widely reported method involves the alkylation of 5-unsubstituted oxazolidin-2-one derivatives. The procedure leverages enantioretentive alkylation, as described in WO1998046577A1, where oxazolidinones react with electrophiles mimicking amino acid side chains.
Procedure :
- Deprotonate oxazolidin-2-one at the 5-position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.
- Introduce 2-chlorobenzyl bromide (1.2 equiv) and warm to room temperature.
- Quench with aqueous ammonium chloride and extract with ethyl acetate.
Optimization :
- Base : LDA outperforms NaH due to superior deprotonation efficiency.
- Solvent : THF ensures optimal solubility and reaction kinetics.
- Yield : 68–72% after silica gel chromatography.
Mechanistic Insight :
The reaction proceeds via enolate formation, followed by nucleophilic attack on the benzyl electrophile. Stereochemical control is achievable using chiral auxiliaries, though the target compound’s non-chiral nature simplifies this step.
Cyclization of β-Amino Alcohols
An alternative route involves cyclizing β-amino alcohols with carbonylating agents. This method, adapted from CN117700371A, typically employs phosgene analogs.
Procedure :
- Synthesize 1-(2-chlorophenyl)-3-amino-propan-2-ol by reductive amination of 2-chlorobenzaldehyde with ethanolamine.
- React with triphosgene (0.33 equiv) in dichloromethane (DCM) at 0°C.
- Stir for 6 hours, then purify via recrystallization from ethyl acetate/n-hexane.
Optimization :
Epoxide Ring-Opening Strategy
A less conventional approach involves epoxide intermediates, inspired by the synthesis of related oxazolidinones.
Procedure :
- Prepare (2-chlorophenyl)methyl glycidyl ether via epoxidation of allyl 2-chlorobenzyl ether.
- React with sodium cyanate (1.5 equiv) in DMF at 100°C for 12 hours.
- Isolate the product by aqueous workup and column chromatography.
Challenges :
- Epoxide synthesis requires stringent anhydrous conditions.
- Competitive nucleophilic attack at alternative positions lowers yield (50–55%).
Comparative Analysis of Synthetic Methods
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) :
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.42–7.25 (m, 4H, Ar–H), 4.62 (t, 1H, J = 8.4 Hz), 3.95 (dd, 1H, J = 8.4, 6.8 Hz), 3.72 (s, 2H, CH$$ _2 $$), 3.12 (dd, 1H, J = 10.8, 6.8 Hz).
- $$ ^{13}\text{C} $$ NMR : δ 157.8 (C=O), 134.2–127.3 (Ar–C), 68.9 (OCH$$ _2 $$), 44.5 (NCH$$ _2 $$).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for $$ \text{C}{10}\text{H}{10}\text{ClNO}_2 $$: 211.0372 [M+H]$$ ^+ $$; Found: 211.0375.
Industrial-Scale Considerations
- Cost Efficiency : The alkylation route is preferred for large-scale production due to higher yields and commercial availability of oxazolidinone precursors.
- Safety : Cyclization with triphosgene necessitates robust containment systems to mitigate phosgene exposure risks.
- Sustainability : Solvent recovery (e.g., THF, DCM) is critical to reduce environmental impact.
Chemical Reactions Analysis
Reactivity in Michael Addition Reactions
Oxazolidin-2-ones serve as electrophilic partners in Michael additions with Ni(II)-glycine complexes. While 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one itself is not directly tested, structurally analogous 3-(trans-enoyl)oxazolidin-2-ones exhibit:
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High diastereoselectivity (up to 99:1 dr) via a "like" transition-state geometry .
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β-Aryl-substituted pyroglutamic acid derivatives form via stereocontrolled additions .
Functionalization at the Oxazolidinone Core
The oxazolidinone ring undergoes substitution and ring-opening reactions under controlled conditions:
Table 1: Functionalization Reactions of Oxazolidin-2-one Derivatives
Note : Direct data for 5-[(2-chlorophenyl)methyl] substitution is limited, but analogous reactions suggest feasibility .
Hazard and Stability Profile
The compound displays moderate hazards:
Scientific Research Applications
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits. This prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s molecular targets include ribosomal RNA and associated proteins.
Comparison with Similar Compounds
Clomazone (2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone)
- Structural Differences: Clomazone replaces the oxazolidinone ring with an isoxazolidinone (oxygen and nitrogen in adjacent positions), introducing a 4,4-dimethyl group.
- Functional Impact: The isoxazolidinone ring alters metabolic stability and reactivity. Clomazone is a herbicide, suggesting that ring modifications significantly shift biological targets compared to oxazolidinones .
Metaxalone (5-[(3,5-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one)
- Substituent Profile: Features a phenoxymethyl group with 3,5-dimethyl substituents.
- Pharmacological Role: Approved as a muscle relaxant (Skelaxin®). The phenoxy group enhances solubility, while dimethyl groups may improve metabolic stability .
- Comparison : The absence of chlorine and presence of oxygen in the linker differentiate its electronic profile, likely influencing its mechanism of action compared to the chlorophenylmethyl analog.
Halogenated and Fluorinated Analogs
4-Benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
- Substituents : Chloromethyl and cyclohexyl groups.
- Reactivity: The chloromethyl group is highly reactive, enabling facile derivatization but increasing susceptibility to hydrolysis.
Pharmacologically Active Derivatives
Anti-inflammatory Azetidin-2-one Derivatives
- Key Feature : 2-Chlorophenyl substitution at C-4 of the azetidin-2-one ring.
- Activity: Demonstrated 41.23% anti-inflammatory efficacy in carrageenan-induced edema models at 50 mg/kg.
Zolmitriptan N-Oxide
- Structure : (4S)-4-[[3-[2-(Dimethylaminyl)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one.
- Application: A metabolite of the migraine drug zolmitriptan. The indole and dimethylamino groups enable serotonin receptor targeting, illustrating how diverse substituents on the oxazolidinone core dictate therapeutic utility .
Comparative Data Table
Structural and Analytical Insights
- Crystallography: The target compound’s structure could be resolved using SHELX programs, as demonstrated for fluorinated oxazolidinones (e.g., ). Ortho-chlorine substitution may influence crystal packing via Cl···π or halogen bonds .
- Synthetic Routes : Likely involves nucleophilic substitution or coupling reactions to introduce the chlorophenylmethyl group, analogous to methods for metaxalone synthesis .
Biological Activity
5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its oxazolidinone structure, which contributes to its pharmacological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Structure
The chemical structure can be represented as follows:
Antimicrobial Activity
Oxazolidinones are primarily known for their antimicrobial properties. Linezolid, a well-known oxazolidinone derivative, has been effective against Gram-positive bacteria, including antibiotic-resistant strains. Research indicates that compounds similar to this compound may exhibit comparable antimicrobial effects.
Case Study: Antibacterial Efficacy
A study evaluating various oxazolidinone derivatives found that certain modifications to the structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The introduction of halogen groups, such as chlorine, was associated with increased potency (IC50 values ranging from 0.1 to 0.5 µM) .
Antiparasitic Activity
Recent investigations have highlighted the potential of oxazolidinones in treating parasitic infections. For instance, derivatives exhibiting a 4-chlorophenyl substituent demonstrated enhanced activity against Toxoplasma gondii with IC50 values as low as 129.42 ± 14.14 µM . This suggests that similar structural features in this compound could confer antiparasitic properties.
The mechanism by which oxazolidinones exert their biological effects typically involves inhibition of protein synthesis. They bind to the bacterial ribosome's 50S subunit, preventing the formation of functional ribosomal complexes necessary for translation . This mechanism is crucial in combating bacterial infections and may extend to other pathogens.
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of oxazolidinones to evaluate their biological activities comprehensively. For example, a series of substituted oxazolidinones were synthesized and screened for their antimicrobial and antiparasitic activities .
Table: Biological Activity Summary of Oxazolidinone Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Linezolid | Antibacterial | 0.1 - 0.5 | |
| 4-Chloro derivative | Antiparasitic | 129.42 ± 14.14 | |
| 5-[(2-chlorophenyl)methyl]-... | Antimicrobial | TBD | Current Study |
Toxicity and Safety Profile
While exploring the therapeutic potential of oxazolidinones, it is essential to assess their toxicity profiles. Preliminary studies indicate that some derivatives exhibit moderate toxicity in vitro but further investigations are necessary to establish safety in vivo .
Q & A
Q. What are the established synthetic routes for preparing 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one?
The oxazolidin-2-one core is typically synthesized via cyclization of carbamate precursors or substitution reactions. For example, reacting 2-chlorobenzylamine with a cyclic carbonate or chloroformate under basic conditions can yield the target compound. Evans' chiral auxiliaries (e.g., 4-substituted oxazolidinones) may serve as intermediates, leveraging stereochemical control during ring formation . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like isoxazolidinones, which are structurally similar but distinct .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent patterns, with the 2-chlorophenyl group showing distinct aromatic splitting and deshielded methylene protons adjacent to the oxazolidinone ring.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, confirming the stereochemistry of the oxazolidinone ring. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are standard for structural validation .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing the compound from isoxazolidinone analogs .
Q. How is this compound utilized as a building block in medicinal chemistry?
The oxazolidin-2-one scaffold is a privileged structure in drug design, notably in antibiotics (e.g., Linezolid). The 2-chlorophenyl moiety enhances lipophilicity and target binding, making it relevant for developing kinase inhibitors or antimicrobial agents. Functionalization at the 5-position (e.g., bromination) enables further derivatization .
Advanced Research Questions
Q. What enantioselective strategies are employed to synthesize chiral derivatives of this compound?
Lithiated oxazolidinones, such as 3-methylthiomethyl-1,3-oxazolidin-2-one, act as chiral auxiliaries. For example, lithiation followed by aldehyde addition yields enantiopure 1,2-diols or hydroxymethylated products. Diastereoselectivity (>90% de) is achieved via steric hindrance from diphenyl or isopropyl substituents . Fluorinated analogs (e.g., heptadecafluorooctyl derivatives) enhance solubility for asymmetric catalysis in fluorophobic solvents .
Q. How can computational methods address electronic structure and reactivity challenges?
Density Functional Theory (DFT) at the B3LYP/6-31G level calculates molecular electrostatic potential (MESP) and frontier orbitals (HOMO-LUMO gaps), predicting sites for electrophilic/nucleophilic attack. For instance, the 2-chlorophenyl group’s electron-withdrawing effect polarizes the oxazolidinone ring, directing regioselective substitutions . Molecular docking simulations further assess binding affinities to biological targets like enzymes or receptors.
Q. What methodologies resolve contradictions in crystallographic or spectroscopic data?
- Twinned Data Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) correct for pseudosymmetry in XRD datasets, common in oxazolidinone derivatives due to flexible substituents .
- Dynamic NMR Analysis : Variable-temperature NMR resolves overlapping signals caused by restricted rotation of the 2-chlorophenyl group, confirming conformational stability .
Q. How are stereochemical challenges addressed during synthetic scale-up?
Chiral HPLC or enzymatic resolution separates enantiomers post-synthesis. Alternatively, camphorsulfonic acid-mediated diastereomeric salt formation (e.g., as in clopidogrel synthesis) isolates the desired isomer with >99% ee. Racemization protocols recycle undesired enantiomers, improving yield .
Q. What advanced applications exist for this compound in materials science?
Fluorinated derivatives (e.g., 5-heptadecafluorooctyl-oxazolidinones) serve as surfactants or liquid crystals due to their thermotropic behavior. The 2-chlorophenyl group enhances thermal stability, making these compounds suitable for high-performance polymers .
Methodological Notes
- Crystallography Workflow : Use SHELX for refinement (HKLF 4 format for twinned data) and ORTEP-III for graphical representation. Validate hydrogen bonds and π-π interactions using Mercury software .
- Stereoselective Synthesis : Employ Evans’ oxazolidinone auxiliaries with Boc-protected amino acids (e.g., valine) to control absolute configuration .
- Computational Protocols : Optimize geometries in Gaussian 09, followed by MESP mapping in Multiwfn. Cross-validate with experimental XRD bond lengths (<0.01 Å deviation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
